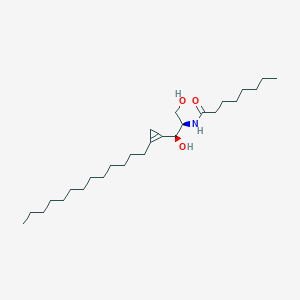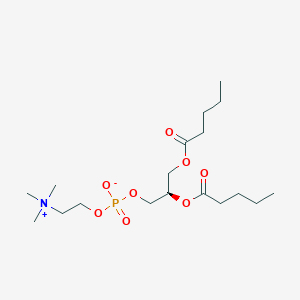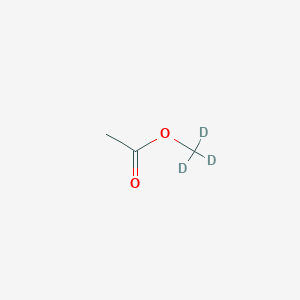
Methyl-d3 acetate
Vue d'ensemble
Description
“Methyl-d3 acetate” is a compound with the molecular formula C3H6O2 . It is a variant of methyl acetate where three hydrogen atoms are replaced by deuterium . Methyl acetate, the parent compound, is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .
Synthesis Analysis
Methyl acetate can be synthesized by various methods such as the esterification of acetic acid, the reaction between methanol and acetic anhydride, the reaction between peroxycarboxylic acid and acetone, and wood pyrolysis . A specific method for the synthesis of methyl acetate involves dimethyl ether carbonylation in the presence of zeolite catalysts . The reaction is facilitated by the confinement effect characteristic of small zeolite pores .
Molecular Structure Analysis
The molecular weight of “this compound” is 77.10 g/mol . The InChI representation of the compound is InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3 . The compound has a complexity of 40.2 as computed by Cactvs 3.4.6.11 .
Chemical Reactions Analysis
The photolysis of CH3COOCD3 has been investigated over the temperature range 145 to 350°C at varying initial pressures and light intensities . When esters such as methyl acetate react with water, some are converted to alcohol and acid . The reaction of methyl acetate and a base, for example, sodium hydroxide, is a second-order reaction with respect to both reactants .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 77.10 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 77.055609668 g/mol .
Applications De Recherche Scientifique
Synthesis and Derivatives
Methyl-d3 acetate is a derivative of methyl acetate, synthesized through specific chemical processes. In one study, Methyl-d3 bromide was converted into methyl-d3 iodide, which was further reacted to yield this compound. This process highlighted the ease of producing this compound and its derivatives for various applications in organic chemistry research (Nolin, 1954).
Catalysis and Reaction Studies
This compound has been used in studies examining catalytic processes. For instance, research on the carbonylation of dimethyl ether demonstrated the use of methyl acetate as an intermediate in synthesizing methyl acetate with high selectivity using H-zeolites. This study indicated the pivotal role of methyl acetate in the formation of acetyl groups, which are essential in various industrial chemical processes (Cheung et al., 2007).
Photolysis and Radical Reactions
This compound has been involved in photolysis studies, where its behavior under light-induced conditions was analyzed. The photolysis of methyl acetate in vapor form led to the formation of radicals and demonstrated various radical reactions. These findings are significant in understanding the chemical reactions under specific environmental conditions (Wijnen, 1957).
Battery Technology
In the field of battery technology, methyl acetate has been explored as a co-solvent in lithium-ion batteries. This study aimed to improve the charging time of electric vehicles by enhancing the electrolyte transport properties. The inclusion of methyl acetate in electrolytes showed potential in increasing cell rate capability, thereby contributing to the development of more efficient battery systems (Li et al., 2018).
Isotopic Studies
Isotopic studies involving this compound have been conducted to understand its role in various chemical reactions. For example, the reactions of deuterium with methyl acetate were studied to understand the rate constants and mechanisms in high-temperature conditions. These insights are crucial in fields like combustion modeling (Peukert et al., 2013).
Spectroscopic Analysis
This compound has been a subject in spectroscopic studies, particularly in understanding the dissociation of core-excited organic molecules. Research on the dissociation of methyl acetate at the oxygen K-edge region using mass spectroscopy provided valuable information on the selective bond scission in organic molecules (Kawasaki et al., 2008).
Raman Spectroscopy and DFT Calculations
Raman spectroscopy and density functional theory (DFT) calculations have been used to study solutions of sodium acetate and sodium acetate-d3 in water and heavy water. This research contributed to understanding the vibrational isotope effects and the interaction of acetate with water molecules, enhancing knowledge in fields like solution chemistry and molecular interactions (Rudolph & Irmer, 2015).
Methanogenesis Studies
This compound has been instrumental in studies related to methanogenesis, particularly in understanding the transfer of methyl groups during the metabolism of acetate to methane. This research provided insights into the biochemical pathways involved in methane production, a crucial aspect in environmental and microbiological studies (Lovley, White, & Ferry, 1984).
Safety and Hazards
Orientations Futures
Recent advancements in the field of methyl acetate have uncovered novel mechanisms that nature uses to achieve methylation . These transformations complement the reactivity of conventional methyltransferases and expand the scope of methylation . Future research may focus on the design and manufacture of novel materials which have a desired balance between flexibility and strength performance .
Propriétés
IUPAC Name |
trideuteriomethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVLQRXCPHEJC-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methyl-d3 acetate used to study reaction mechanisms?
A: this compound is a valuable tool for deciphering reaction pathways due to the isotopic substitution of deuterium for hydrogen in the methoxy group. By analyzing the isotopic distribution of products formed in reactions involving this compound, researchers can gain insights into the specific bond breaking and forming events that occur. For example, in the photolysis of this compound, the relative yields of CH3D and CD2O provide information about the competition between hydrogen abstraction from the acetyl and methoxy groups of this compound by methoxy radicals. [, ]
Q2: What are some examples of reactions where this compound has been used to elucidate mechanistic details?
A: this compound has proven particularly useful in studies of alkoxy radical reactions. For instance, its photolysis has been investigated at various temperatures and light intensities, providing insights into the reactions of methoxy radicals (CD3O•) with species like methane and this compound itself. [, ] Additionally, the reactions of methyl (•CH3) and trifluoromethyl (•CF3) radicals with this compound and other deuterated forms of Methyl acetate have been studied. By comparing the product distributions from these reactions, researchers have been able to determine the relative reactivities of the acetyl and methoxy groups towards these radicals. []
Q3: Has this compound been used in studies involving state-selective dissociation?
A: Yes, this compound has been utilized in research exploring site- and state-selective dissociation induced by core level excitation. Specifically, researchers have investigated its behavior in the oxygen K-edge region using time-of-flight fragment-mass spectroscopy. By analyzing the product branching ratios of ions like CH3CO+ and CDO+ from the deuterium-labeled this compound, they were able to determine that site-selective bond scission occurs at specific oxygen sites following core excitation and subsequent Auger transitions. []
Q4: What spectroscopic data is available for this compound?
A4: While the provided abstracts don't delve into specific spectroscopic details for this compound, it's important to note that techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to characterize this compound. These techniques provide information about its structure, isotopic purity, and fragmentation patterns.
Q5: Are there any known synthetic routes to this compound?
A: One of the research papers outlines a straightforward synthesis of this compound. Starting from readily available Methyl-d3 bromide, treatment with calcium iodide yields Methyl-d3 iodide in excellent yield (94%). This deuterated methyl iodide can then be reacted with silver acetate or silver acetate-d3 to produce this compound or the fully deuterated this compound-d3, respectively. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)
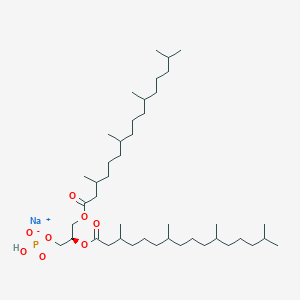
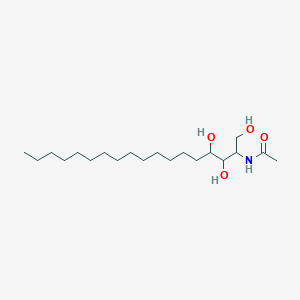
![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)
![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)
